

Molecular weight and formula of Methyl 2,6dichloroisonicotinate

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Compound of Interest

Compound Name: Methyl 2,6-dichloroisonicotinate

Cat. No.: B108784

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An In-depth Technical Guide to Methyl 2,6dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloroisonicotinate is a halogenated pyridine derivative with significant potential in synthetic chemistry and drug discovery. Its chemical structure, characterized by an electron-deficient pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions. Furthermore, emerging evidence suggests its potential as an antimicrobial agent, possibly through the inhibition of essential bacterial enzymes. This technical guide provides a comprehensive overview of Methyl 2,6-dichloroisonicotinate, including its chemical and physical properties, detailed synthesis protocols, and methodologies for its application in cross-coupling reactions and antimicrobial activity screening.

Core Properties of Methyl 2,6-dichloroisonicotinate

Methyl 2,6-dichloroisonicotinate is a solid, white to light yellow crystalline powder at room temperature. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C7H5Cl2NO2	[1][2][3]
Molecular Weight	206.03 g/mol	[1][3][4]
CAS Number	42521-09-5	[1][2][3]
IUPAC Name	methyl 2,6-dichloropyridine-4- carboxylate	[5]
Synonyms	Methyl 2,6-dichloro-4- pyridinecarboxylate, 2,6- Dichloroisonicotinic acid methyl ester	[4]
Melting Point	80-84 °C	[3]
Appearance	White to light yellow powder to crystal	[3]
Solubility	Soluble in organic solvents such as dichloromethane and methanol.	
Storage	Sealed in a dry place at room temperature.	[2]

Synthesis of Methyl 2,6-dichloroisonicotinate

The synthesis of **Methyl 2,6-dichloroisonicotinate** can be achieved through the esterification of 2,6-dichloroisonicotinic acid. A detailed experimental protocol for this synthesis is provided below.

Synthesis of the Precursor: 2,6-dichloroisonicotinic acid from Citrazinic Acid

The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid.

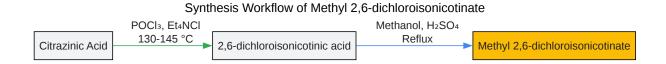


- Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).
- Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.
- After cooling to room temperature, slowly pour the mixture into crushed ice (150 g) to quench the reaction.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid (11.34 g, 89% yield).[3]

Esterification to Methyl 2,6-dichloroisonicotinate

- Prepare a mixed solution of 2,6-dichloroisonicotinic acid (187 g, 0.974 mol), methanol (1650 mL), and concentrated sulfuric acid (5 mL).
- · Heat the solution and reflux for 24 hours.
- Upon completion of the reaction, evaporate most of the solvent under reduced pressure to obtain the crude product.
- Dissolve the crude product in 750 mL of dichloromethane.
- Wash the dichloromethane solution sequentially with water and 1N sodium hydroxide solution.
- Separate the organic layer and dry it with anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield **Methyl 2,6-dichloroisonicotinate** (174 g, 86.7% yield).[1]





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Synthesis of **Methyl 2,6-dichloroisonicotinate**.

Applications in Synthetic Chemistry: Cross- Coupling Reactions

Methyl 2,6-dichloroisonicotinate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of various substituents at the 2- and 6-positions of the pyridine ring, enabling the synthesis of a diverse range of complex molecules.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with **Methyl 2,6-dichloroisonicotinate**.

- In a reaction vessel, combine **Methyl 2,6-dichloroisonicotinate** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like anhydrous potassium carbonate (2.0 eq).
- Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
- Degas the mixture by bubbling argon through it for 15-20 minutes.
- Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours, monitoring the reaction by TLC.
- After cooling, dilute the reaction with ethyl acetate and wash with water and brine.



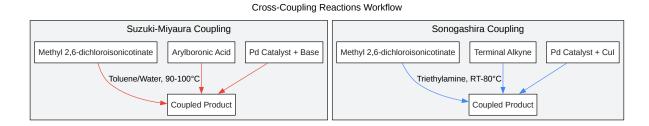
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography on silica gel.

General Protocol for Sonogashira Cross-Coupling

This protocol outlines a general method for the coupling of a terminal alkyne with **Methyl 2,6-dichloroisonicotinate**.

- To a dried Schlenk flask, add **Methyl 2,6-dichloroisonicotinate** (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine (2:1).
- Add the terminal alkyne (1.1 eq) to the mixture.
- Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring by TLC.
- Upon completion, cool the mixture and remove the solvent under reduced pressure.
- Purify the residue by column chromatography.





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Cross-Coupling Reactions of the Compound.

Antimicrobial Potential and Mechanism of Action

Methyl 2,6-dichloroisonicotinate has been reported to exhibit antibacterial activity.[2] The proposed mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria, making it an attractive target for novel antibiotic development.

Experimental Protocols for Antimicrobial Activity Assessment

The following are standard protocols to evaluate the antimicrobial efficacy of **Methyl 2,6-dichloroisonicotinate**.

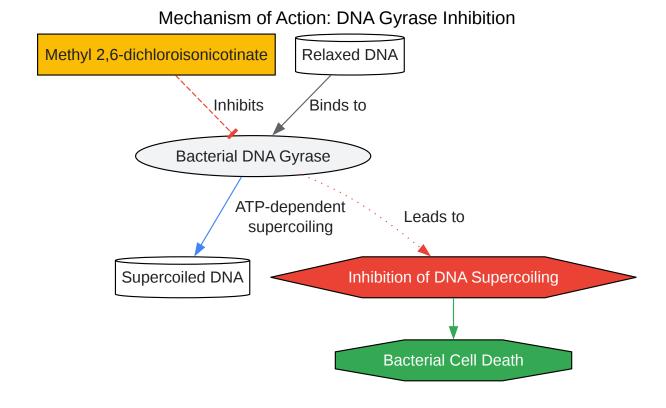
- Prepare a stock solution of Methyl 2,6-dichloroisonicotinate in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).



- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in each well.
- Include positive (bacteria in broth) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

- The assay mixture should contain relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and the appropriate assay buffer containing ATP.
- Add varying concentrations of Methyl 2,6-dichloroisonicotinate to the reaction mixtures.
- Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
- Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the positive control.





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Proposed Mechanism of Antibacterial Action.

Conclusion

Methyl 2,6-dichloroisonicotinate is a versatile chemical compound with significant utility for researchers in organic synthesis and drug development. Its reactivity in cross-coupling reactions provides a robust platform for the creation of novel molecular architectures. Furthermore, its potential as a DNA gyrase inhibitor warrants further investigation for the development of new antibacterial agents. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of **Methyl 2,6-dichloroisonicotinate** in a research setting.

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